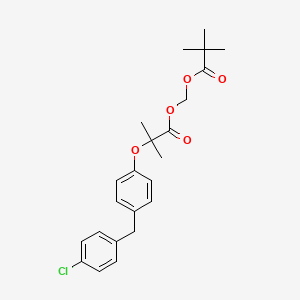
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propionic acid moiety, a chlorobenzyl group, and a pivaloyloxymethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of propionic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain the required reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester include other esters of propionic acid and derivatives of chlorobenzyl phenoxy compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pivaloyloxymethyl ester group, in particular, can influence its reactivity and interactions with other molecules.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
57081-44-4 |
|---|---|
Fórmula molecular |
C23H27ClO5 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
[2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylpropanoyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H27ClO5/c1-22(2,3)20(25)27-15-28-21(26)23(4,5)29-19-12-8-17(9-13-19)14-16-6-10-18(24)11-7-16/h6-13H,14-15H2,1-5H3 |
Clave InChI |
WLMMEAFIGKNARR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCOC(=O)C(C)(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
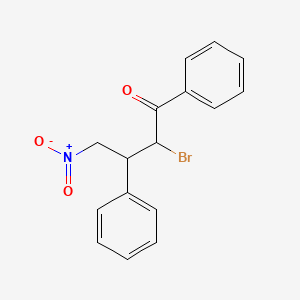
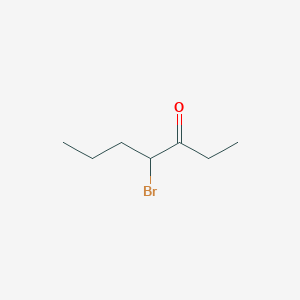
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
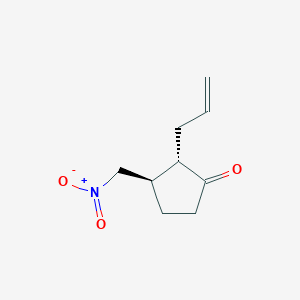

![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
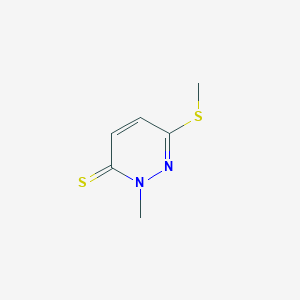

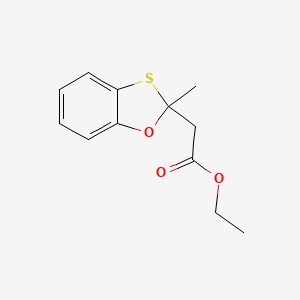

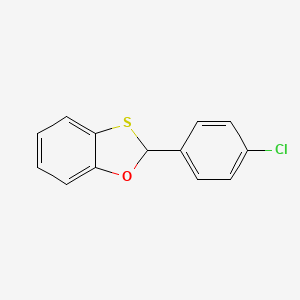
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
